Sodium 3-methyl-2-oxobutanoate-13C5,d1
Description
Chemical Structure and Molecular Properties
Sodium 3-(¹¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate is a sodium salt derived from the α-keto acid 3-methyl-2-oxobutanoic acid. Its molecular formula is ¹³C₅H₇NaO₃ , with a molecular weight of 143.11 g/mol when fully labeled with ¹³C isotopes. The structure features:
- A branched-chain carbon skeleton with a methyl group at position 3.
- A ketone group at position 2.
- A carboxylate group stabilized by sodium.
Key Structural Features
The compound’s planar structure facilitates interactions with enzymes in branched-chain amino acid (BCAA) metabolism, such as ketopantoate hydroxymethyltransferase.
Nomenclature and Alternative Designations
The compound is systematically named using IUPAC guidelines but has multiple synonyms reflecting its isotopic and functional characteristics:
Systematic Name
Common Synonyms
- Sodium α-ketoisovalerate-¹³C₅.
- 3-Methyl-2-oxobutanoic acid-¹³C₅ sodium salt.
- Ketovaline sodium salt-¹³C₅.
Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS (labeled) | 1173018-24-0 | |
| CAS (unlabeled) | 3715-29-5 | |
| PubChem CID | 2724059 |
Isotopic Labeling Pattern and Significance
The compound incorporates ¹³C at five positions (1,2,3,4 of the butanoate backbone and the methyl group’s first carbon), with natural-abundance ¹²C at the terminal methyl carbon. This labeling strategy serves two primary purposes:
1. NMR Spectroscopy
- ¹³C-enriched methyl groups produce distinct signals in heteronuclear single-quantum coherence (HSQC) spectra, enabling stereospecific assignments in protein structures.
- Deuteration (e.g., 3,4,4,4-D₄ variants) reduces proton background noise, enhancing sensitivity.
2. Metabolic Tracing
- Labels track the incorporation of α-ketoisovalerate into pantothenic acid and coenzyme A in Escherichia coli.
- Enables quantification of BCAA catabolism in obesity and metabolic syndrome models.
Isotopic Composition Comparison
| Isotope Position | Natural Abundance (%) | Labeled Abundance (%) |
|---|---|---|
| C-1 | 1.1 | 99 |
| C-2 | 1.1 | 99 |
| C-3 | 1.1 | 99 |
| C-4 | 1.1 | 99 |
| Methyl C-1 | 1.1 | 99 |
| Methyl C-2/3 | 1.1 | 1.1 |
Physical and Chemical Characteristics
The labeled compound shares most physicochemical properties with its unlabeled counterpart but exhibits minor differences due to isotopic mass effects:
Physical Properties
| Property | Value (Labeled) | Value (Unlabeled) | Source |
|---|---|---|---|
| Melting point | 227–230°C | 227–231°C | |
| Solubility in H₂O | ≥100 mg/mL | ≥100 mg/mL | |
| Molecular weight | 143.11 g/mol | 138.10 g/mol |
Chemical Stability
Relationship to Unlabeled Sodium 3-Methyl-2-Oxobutanoate
The unlabeled form (CAS 3715-29-5) serves as the foundational compound for isotopic derivatives. Key comparisons include:
Structural and Functional Parallels
- Identical backbone and functional group arrangement.
- Both act as precursors for pantothenic acid biosynthesis.
Divergences
| Aspect | Labeled Form | Unlabeled Form |
|---|---|---|
| Metabolic tracing | Enables ¹³C flux analysis | Limited to natural-abundance studies |
| NMR utility | Resolves methyl group stereochemistry | Broad spectral overlap |
| Synthetic complexity | Requires isotopically enriched precursors | Synthesized from valine or pyruvate |
The unlabeled form is widely used in basic biochemical assays, while the labeled variant specializes in advanced isotopic studies.
Properties
CAS No. |
420095-74-5 |
|---|---|
Molecular Formula |
C5H7NaO3 |
Molecular Weight |
144.067 g/mol |
IUPAC Name |
sodium 3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |
InChI Key |
WIQBZDCJCRFGKA-MLIDLTAPSA-M |
Isomeric SMILES |
[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Synonyms |
3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
Isotopically enriched precursors, such as [1-¹³C]acetic acid or [1,2-¹³C₂]pyruvic acid, are employed to ensure site-specific labeling. For example, [1-¹³C]sodium methacrylate serves as a key intermediate in synthesizing the methyl-labeled branch of the molecule. The ¹³C enrichment at the C-3 methyl group is achieved through Grignard reactions using ¹³CH₃MgBr, followed by quenching with isotopically labeled CO₂.
Multi-Step Isotopic Integration
Sequential reactions ensure ¹³C incorporation at all four positions of the butanoate backbone. A patented method involves:
-
Ozonolysis of ¹³C-labeled alkenes to generate carbonyl intermediates.
-
Hydrogenation with palladium catalysts to stabilize labeled carbons.
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Hydrogenation
A cornerstone of the synthesis involves catalytic hydrogenation under controlled conditions:
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | 5% Pd/C (w/w) | |
| Solvent | Acetone/water (3:1 v/v) | |
| Pressure | 4–12 psig | |
| Temperature | 25°C | |
| Reaction Time | 6–8 hours |
This step reduces unsaturated intermediates while preserving isotopic labels. For instance, hydrogenating [¹³C]methacrylic acid derivatives yields the saturated 3-methyl group with >98% isotopic retention.
Acid-Catalyzed Condensation
Condensation of labeled pyruvate analogs with acetyl-CoA derivatives is performed in acidic media:
Purification and Isolation Protocols
Crystallization
The crude product is purified via recrystallization:
Chromatographic Techniques
-
Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with 0.1M ammonium bicarbonate.
-
Reverse-Phase HPLC : C18 column, 10–40% acetonitrile gradient in 0.1% trifluoroacetic acid.
Quality Control and Analytical Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:
| Ion | m/z (Observed) | m/z (Calculated) | Error (ppm) |
|---|---|---|---|
| [M−Na]⁻ | 142.053 | 142.057 | −2.8 |
Nuclear Magnetic Resonance
¹³C NMR (125 MHz, D₂O):
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Metabolic Studies
Stable Isotope Tracing : This compound is extensively used in metabolic studies to trace the pathways of metabolites in biological systems. The carbon isotopes allow researchers to track the fate of specific molecules during metabolic processes.
Case Study Example : In a study examining energy metabolism in muscle tissues, researchers utilized sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate to analyze how different substrates contribute to energy production. The results indicated distinct metabolic pathways influenced by dietary intake and exercise levels.
Drug Development
Drug Metabolism Research : The compound serves as a valuable tool in pharmacokinetics to understand drug metabolism and bioavailability. By incorporating stable isotopes into drug candidates, researchers can monitor the absorption and distribution of drugs within the body.
Case Study Example : A study investigated the metabolic fate of a novel anti-cancer drug using sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate as a tracer. The findings revealed critical insights into the drug's half-life and the pathways through which it is metabolized.
Analytical Chemistry
NMR Spectroscopy : The isotopic labeling enhances the sensitivity and specificity of nuclear magnetic resonance (NMR) spectroscopy techniques. This application is crucial for identifying and quantifying compounds in complex mixtures.
Case Study Example : Researchers employed NMR spectroscopy with sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate to analyze metabolic profiles in various cell lines. The enhanced resolution allowed for detailed identification of metabolic intermediates.
Nutritional Studies
Dietary Impact Assessment : The compound aids in understanding how different diets affect metabolism and nutrient utilization. It is particularly useful in studies related to obesity and diabetes.
Case Study Example : A clinical trial assessed the impact of ketogenic diets on weight loss and metabolic health using sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate as a tracer. The study provided evidence for the effectiveness of low-carbohydrate diets in improving insulin sensitivity.
Data Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Metabolic Studies | Tracing metabolic pathways | Distinct pathways identified in muscle metabolism |
| Drug Development | Understanding drug metabolism | Insights into half-life and metabolic pathways |
| Analytical Chemistry | Enhancing NMR spectroscopy | Improved resolution in identifying metabolites |
| Nutritional Studies | Assessing dietary impacts on metabolism | Evidence supporting ketogenic diet effectiveness |
Mechanism of Action
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli, leading to the formation of pantothenic acid, which is essential for various biochemical processes. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the dynamics of the compound within biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sodium Butanoate
Sodium butanoate (CH₃CH₂CH₂COONa) is a straight-chain carboxylate salt. Unlike the target compound, it lacks isotopic labeling and the 2-oxo functional group.
Potassium Butanoate
Potassium butanoate (CH₃CH₂CH₂COOK) shares the carboxylate group with the target compound but differs in the counterion (K⁺ vs. Na⁺) and structure. It is commonly used in soap production and lacks the keto group and isotopic labels critical for advanced research applications .
Ethyl Butanoate
Ethyl butanoate (CH₃CH₂CH₂COOCH₂CH₃), an ester, is a volatile compound responsible for fruity aromas in pineapple pulp . Unlike the sodium salt, it is nonpolar and used in flavoring agents rather than isotopic studies.
Sodium Ethanoate
Sodium ethanoate (CH₃COONa) is a simpler carboxylate with a two-carbon chain. While it shares the sodium counterion, it lacks the branched-chain structure, keto group, and isotopic complexity of the target compound.
Data Table: Comparative Properties
| Property | Sodium;3-(¹¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate | Sodium Butanoate | Potassium Butanoate | Ethyl Butanoate |
|---|---|---|---|---|
| Molecular Formula | C₅⁴H₈NaO₃¹³C₅ | C₄H₇NaO₂ | C₄H₇KO₂ | C₆H₁₂O₂ |
| Isotopic Enrichment | ¹³C (positions 1–4, 3-methyl) | None | None | None |
| Functional Groups | Carboxylate, 2-oxo, branched chain | Carboxylate | Carboxylate | Ester |
| Primary Applications | Metabolic tracing, NMR studies | Preservatives | Soaps | Flavoring |
| Polarity | Polar | Polar | Polar | Nonpolar |
| Detection Sensitivity (NMR) | High (due to ¹³C) | Low | Low | N/A |
Biological Activity
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, also known as sodium dimethylpyruvate or sodium 3-methyl-2-oxobutanoate, is a labeled keto acid derivative that has garnered attention for its biological activity and applications in metabolic studies. This compound serves as an important precursor in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine and valine, which are essential for protein synthesis and various metabolic processes.
The compound has the following chemical formula:
- Molecular Formula : C₅H₉NaO₃
- CAS Number : 1185115-88-1 (labeled), 3715-29-5 (unlabeled)
The isotopic labeling with carbon-13 () allows for enhanced tracking in metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple isotopes facilitates the study of metabolic pathways involving this compound.
Metabolic Role
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate plays a crucial role in the metabolism of amino acids. It is a key intermediate in the synthesis of:
- Leucine : An essential amino acid involved in protein synthesis and energy production.
- Valine : Another essential amino acid that supports muscle metabolism and tissue repair.
The compound's ability to be incorporated into metabolic pathways makes it valuable for studying amino acid metabolism and related disorders.
Case Studies and Research Findings
- Metabolic Tracing in Animal Models :
- NMR Spectroscopy Applications :
-
Potential Therapeutic Applications :
- Some studies suggest that sodium dimethylpyruvate may have therapeutic potential in conditions characterized by impaired amino acid metabolism, such as certain metabolic disorders or muscle wasting syndromes. Its role as a substrate for BCAA synthesis could be leveraged to develop nutritional strategies for these conditions .
Table 1: Comparison of Biological Activities
Table 2: Isotopic Labeling Applications
| Isotope | Application | Benefits |
|---|---|---|
| NMR spectroscopy | Enhanced detection of metabolic pathways | |
| Standard biochemical assays | Basic metabolic analysis |
Q & A
Q. What is the significance of carbon-13 isotopic labeling in sodium;3-(113C)methyl-2-oxobutanoate for metabolic studies?
The compound's 13C labeling enables precise tracking of metabolic flux in pathways such as pantothenic acid biosynthesis and CoA metabolism. Researchers use techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) to monitor isotopic incorporation into downstream metabolites, providing insights into enzyme kinetics and pathway regulation .
Q. How should sodium;3-(113C)methyl-2-oxobutanoate be stored and prepared for experimental use?
The compound should be stored at 2–8°C in a dry environment to prevent hydrolysis. For aqueous solutions, dissolve in deuterated water (D2O) for NMR studies or in HPLC-grade water for LC-MS applications. Pre-filter solutions (0.22 µm) to remove particulates that may interfere with isotopic analysis .
Q. What are the standard synthetic routes for preparing isotopically labeled sodium 3-methyl-2-oxobutanoate?
Common methods include:
- Chemical synthesis : Condensation of sodium hydroxide with 3-methyl-2-oxobutanoic acid under controlled pH (8–9) and inert atmosphere to prevent degradation .
- Enzymatic approaches : Use of acetolactate synthase (ALS) or decarboxylases to incorporate 13C into the keto acid backbone, ensuring high isotopic purity (>99%) .
Q. Which analytical techniques are recommended for verifying isotopic purity and structural integrity?
Q. How does this compound interact with enzymes in branched-chain amino acid (BCAA) metabolism?
Sodium;3-(113C)methyl-2-oxobutanoate serves as a substrate for acetolactate decarboxylase (ADC) in E. coli, catalyzing the conversion to 2-acetolactate. Researchers monitor reaction progress via stopped-flow spectroscopy or isotopic tracing to study ADC’s substrate specificity and inhibition mechanisms .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) influence enzymatic assays using this compound?
The 13C labeling at the 3-methyl position may alter reaction rates due to mass differences affecting bond-breaking/bond-forming steps. To mitigate KIE-induced biases:
- Compare reaction kinetics between labeled and unlabeled substrates.
- Use computational modeling (e.g., density functional theory) to predict isotopic effects on transition states .
Q. What experimental design considerations are critical for tracing metabolic flux in in vivo studies?
- Dosing strategy : Administer the compound at physiologically relevant concentrations (e.g., 0.1–1 mM) to avoid pathway saturation.
- Time-resolved sampling : Collect cellular extracts at multiple time points to capture dynamic isotopic incorporation.
- Control experiments : Use unlabeled analogs to distinguish background signals from 13C-specific metabolic products .
Q. How can conflicting data on isotopic incorporation efficiency be resolved in different cell models?
Discrepancies may arise from variations in cell membrane permeability, transporter expression, or intracellular pH. Address this by:
- Validating uptake rates using radiolabeled analogs (e.g., 14C).
- Performing transcriptomic analysis to identify transporters (e.g., SLC5A6) involved in compound uptake .
Q. What strategies optimize the use of this compound in multi-omics studies (e.g., metabolomics and proteomics)?
Q. How does isotopic labeling impact the compound’s stability in long-term cell culture experiments?
Prolonged exposure to cell culture media (pH 7.4, 37°C) may lead to gradual isotopic exchange or degradation. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
